Indomethacin ethyl ester

Beschreibung

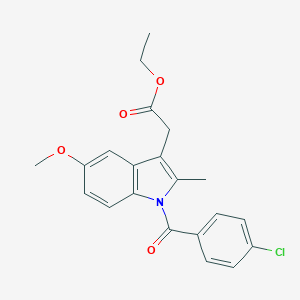

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRSVPTDJIIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167697 | |

| Record name | Indomethacin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-99-3 | |

| Record name | Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16401-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indomethacin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOMETHACIN ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Indomethacin Ethyl Ester

Introduction: Beyond the Parent Compound

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in managing inflammation and pain for decades.[1] Its mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood.[1] However, its clinical and research applications are often limited by its physicochemical properties, notably its low aqueous solubility. To overcome this, researchers frequently turn to prodrug strategies, modifying the parent molecule to enhance properties like lipophilicity and membrane permeability.

This guide focuses on a key derivative: Indomethacin Ethyl Ester . By converting the carboxylic acid group of indomethacin into an ethyl ester, the molecule's polarity is significantly reduced. This transformation makes it an invaluable tool for researchers in drug delivery, formulation science, and pharmacology. Understanding its distinct chemical properties is paramount for its effective synthesis, characterization, and application. This document provides a comprehensive overview of its chemical identity, physicochemical characteristics, spectroscopic profile, synthesis, and reactivity, designed for professionals in drug development and chemical research.

Chemical Identity and Core Structure

This compound is the ethyl ester derivative of indomethacin. The esterification of the parent drug's carboxylic acid moiety fundamentally alters its chemical behavior and physical properties.

-

IUPAC Name: ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate[2]

-

Synonyms: 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid ethyl ester, Indomethacin EP Impurity I[2]

-

CAS Number: 16401-99-3[2]

-

Chemical Formula: C₂₁H₂₀ClNO₄[2]

-

Molecular Weight: 385.84 g/mol [2]

The structure retains the core indole ring, the N-(p-chlorobenzoyl) group, and the 5-methoxy substituent that are critical for the pharmacological activity of the parent drug. The key modification is the ethyl ester group (-COOCH₂CH₃) at the end of the acetic acid side chain.

Physicochemical Properties: A Comparative Overview

The conversion from a carboxylic acid to an ester induces significant changes in the molecule's physical properties. The most notable is the increase in hydrophobicity (lipophilicity), which influences solubility and interaction with biological membranes.

| Property | Value | Source |

| Appearance | Off-white solid | [3] |

| Molecular Formula | C₂₁H₂₀ClNO₄ | [2] |

| Molecular Weight | 385.84 g/mol | [2] |

| Melting Point (Parent) | ~160 °C (for Indomethacin) | [4][5] |

| pKa (Parent) | 4.5 (for Indomethacin) | [6] |

| Solubility | Water: Practically insoluble. Organic Solvents: Soluble in chloroform, ethyl acetate, and acetone; sparingly soluble in ethanol. | [3][6] |

| LogP (Calculated) | Higher than the parent drug, indicating increased lipophilicity. | [7] |

Note: Some properties, like melting point and pKa, are provided for the parent compound, indomethacin, as they provide critical context for understanding the derivative. The ester itself does not have a pKa in the physiological range.

Spectroscopic Profile: Fingerprinting the Molecule

Accurate characterization is essential for confirming the identity and purity of synthesized this compound. The following data provides a reference for its spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the functional groups. The esterification is clearly confirmed by the appearance of a strong ester carbonyl (C=O) stretch and the disappearance of the broad O-H stretch characteristic of the parent carboxylic acid.

-

Key Peaks (cm⁻¹):

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the molecule's carbon-hydrogen framework. The spectra, typically run in CDCl₃, show distinct signals for the newly introduced ethyl group.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~4.15 ppm (quartet, 2H): The -OCH₂- protons of the ethyl group, split by the adjacent methyl group.[3]

-

δ ~1.26 ppm (triplet, 3H): The -CH₃ protons of the ethyl group, split by the adjacent methylene group.[3]

-

Other Key Signals: δ ~7.65 & 7.46 (doublets, 4H, aromatic protons of chlorobenzoyl ring), δ 6.65-6.97 (multiplet, 3H, indole ring protons), δ 3.84 (singlet, 3H, -OCH₃), δ 3.65 (singlet, 2H, -CH₂-COO-), δ 2.38 (singlet, 3H, indole C2-methyl).[3]

-

-

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry is typically used to confirm the molecular weight.

-

ESI-MS: The expected mass for the sodiated adduct [M+Na]⁺ is m/z 408.1 .[3] This provides definitive confirmation of the compound's molecular formula and successful synthesis.

Synthesis and Purification: An Experimental Protocol

This compound is most commonly prepared via the esterification of indomethacin. The Steglich esterification is a reliable method that uses a carbodiimide coupling agent and a catalyst.

Synthesis Workflow Diagram

The overall process from starting material to purified product can be visualized as follows.

Caption: Workflow for the synthesis and characterization of this compound.

Detailed Protocol: Steglich Esterification

This protocol is based on established methods for the synthesis of indomethacin prodrugs.[3][7]

Materials:

-

Indomethacin (1 eq.)

-

Ethanol (2 eq.)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

-

4-Dimethylaminopyridine (DMAP) (0.15 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel for chromatography

-

Ethyl Acetate/Hexane solvent system

Procedure:

-

Reaction Setup: Dissolve indomethacin (1 eq.) in a minimum amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. The solution will be a bright yellow.

-

Addition of Reagents: Add DMAP (0.15 eq.) and ethanol (2 eq.) to the solution. Stir for 5 minutes.

-

Initiation: In a separate container, dissolve DCC (1.2 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the indomethacin spot.

-

Workup - Filtration: A white precipitate, dicyclohexylurea (DCU), will form. Remove the DCU by vacuum filtration.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient (e.g., 20:80 EtOAc:Hexane).[3]

-

Characterization: Combine the pure fractions (as determined by TLC) and remove the solvent to yield the final product as an off-white solid. Confirm the structure and purity using NMR and MS as described in Section 4.

Causality Note: DCC is the coupling agent that activates the carboxylic acid. DMAP serves as a highly effective acylation catalyst, significantly accelerating the reaction, which would otherwise be very slow, especially with sterically hindered substrates.[8]

Reactivity and Stability

The ethyl ester is significantly more stable against non-enzymatic degradation in neutral or slightly acidic conditions compared to some other prodrugs.[9] However, its primary mode of chemical reactivity is hydrolysis, which reverts it to the parent drug, indomethacin.

Alkaline Hydrolysis

The ester bond is susceptible to cleavage under basic (alkaline) conditions. This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.[10][11] This process is effectively irreversible and is a key consideration for formulation and storage, as exposure to high pH environments will lead to degradation.

Caption: Alkaline hydrolysis of this compound to its parent carboxylate.

Enzymatic Hydrolysis (Bioactivation)

In a biological context, this compound functions as a prodrug. It is designed to be inactive until it undergoes enzymatic hydrolysis in the body, primarily by carboxylesterases found in the liver, plasma, and other tissues.[12] This reaction releases the active drug, indomethacin, at the target site or systemically. This bioactivation is a critical aspect of its pharmacological profile.

Analytical Characterization Workflow

A self-validating protocol for any synthesized compound requires a logical flow of analysis to confirm its identity and purity.

Caption: Standard analytical workflow for the characterization of this compound.

Conclusion

This compound represents a chemically robust and scientifically valuable derivative of its parent NSAID. Its enhanced lipophilicity, achieved through a straightforward esterification process, makes it an ideal candidate for advanced drug delivery research and as a tool for studying cellular transport mechanisms. Its well-defined spectroscopic signature allows for unambiguous identification, while an understanding of its primary reactivity—hydrolysis—is crucial for its handling, formulation, and interpretation in biological systems. This guide provides the foundational chemical and procedural knowledge necessary for researchers to confidently synthesize, characterize, and utilize this important compound.

References

-

Urbani, M., et al. (2022). Indomethacin: The Interplay between Structural Relaxation, Viscous Flow and Crystal Growth. Pharmaceutics, 14(11), 2351. Available from: [Link]

-

The International Pharmacopoeia. (n.d.). Indometacin (Indometacinum). Retrieved from [Link]

-

Cruz, L., et al. (2006). Diffusion and mathematical modeling of release profiles from nanocarriers. ResearchGate. Available from: [Link]

-

GALLOWAY, J. M., et al. (2023). The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. Journal of Materials Chemistry B, 11(48), 11985–11996. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3715, Indomethacin. Retrieved from [Link]

-

Poletto, F. S., et al. (2008). Selective cytotoxicity of indomethacin and this compound-loaded nanocapsules against glioma cell lines: an in vitro study. International Journal of Pharmaceutics, 356(1-2), 36-43. Available from: [Link]

-

Brus, J., et al. (2015). Solid-State NMR Spectroscopy and First-Principles Calculations: a Powerful Combination of Tools for the Investigation of Polymorphism of Indomethacin. ResearchGate. Available from: [Link]

-

ResearchGate. (n.d.). Interpretation of IR spectra of pure drug indomethacin. Retrieved from [Link]

-

McDonald, T. O., et al. (2023). The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying. ResearchGate. Available from: [Link]

-

Buanz, A. B. M., et al. (2011). Indomethacin: New Polymorphs of an Old Drug. Molecular Pharmaceutics, 8(5), 1546–1553. Available from: [Link]

-

Ourique, A. F., et al. (2003). Alkaline hydrolysis as a tool to determine the association form of indomethacin in nanocapsules prepared with poly(eta-caprolactone). PubMed. Available from: [Link]

-

Cattani, V. B., et al. (2008). Pharmacokinetic evaluation of this compound-loaded nanoencapsules. International Journal of Pharmaceutics, 363(1-2), 214-6. Available from: [Link]

-

Tan, Y. F., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Metabolites, 12(11), 1121. Available from: [Link]

-

Wang, R., et al. (2012). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. Available from: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Semalty, A., & Semalty, M. (2012). Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation. PubMed. Available from: [Link]

-

Delgado, D. R., & Martínez, F. (2014). Estimation of the indomethacin solubility in ethanol + water mixtures by the extended Hildebrand solubility approach. Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1), 133-148. Available from: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

-

Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl Fumarate. Organic Syntheses, 63, 183. Available from: [Link]

-

Khan, M. N., et al. (2016). Proposed mechanism for the alkaline hydrolysis of indomethacin. ResearchGate. Available from: [Link]

-

Stoyanova, S., et al. (2021). Preparation and Characterization of Indomethacin Supramolecular Systems with β-Cyclodextrin in Order to Estimate Photostability Improvement. Pharmaceutics, 13(12), 2118. Available from: [Link]

-

Van De Steene, J. C., & Lambert, W. E. (2008). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. Available from: [Link]

-

All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

-

MaChemGuy. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification) [Video]. YouTube. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for Indomethacin-guided cancer selective prodrug conjugate activated by histone deacetylase and tumour. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). indomethacin conjugates for Photodynamic. Retrieved from [Link]

-

JoVE. (2022, February 19). Synthesis of Esters Via Steglich Esterification in Acetonitrile [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cdn.who.int [cdn.who.int]

- 6. Indometacin | 53-86-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. Pharmacokinetic evaluation of this compound-loaded nanoencapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Indomethacin Ethyl Ester: A Technical Guide for Researchers

This guide provides an in-depth exploration of the mechanism of action of indomethacin ethyl ester, a significant derivative of the potent non-steroidal anti-inflammatory drug (NSAID), indomethacin. Designed for researchers, scientists, and drug development professionals, this document moves beyond foundational knowledge to dissect the biochemical pathways, experimental validation, and therapeutic implications of this compound. We will delve into its role as a prodrug, its direct molecular interactions, and the downstream cellular consequences that underpin its pharmacological effects.

This compound: A Prodrug Strategy for a Potent NSAID

This compound is the ethyl ester derivative of indomethacin, a well-established NSAID known for its powerful anti-inflammatory, analgesic, and antipyretic properties.[1][2] The primary rationale for the development of this compound lies in its function as a prodrug. This chemical modification, where the carboxylic acid group of indomethacin is esterified, alters its physicochemical properties, primarily to mitigate the gastrointestinal side effects associated with the parent drug.[3]

The core of its mechanism of action begins with its in vivo hydrolysis. After oral administration, this compound is converted to its active form, indomethacin, within the intestinal lumen and wall.[4] This bioconversion is a critical step, as the majority of the systemic therapeutic effects observed are attributable to the subsequent actions of indomethacin.[5]

Pharmacokinetics and Metabolic Activation

The journey of this compound from administration to therapeutic action is a key aspect of its pharmacology.

-

Absorption and Distribution : Being more lipophilic than its parent compound, this compound can exhibit different absorption and distribution characteristics. Encapsulation in nanocarriers, for instance, has been shown to create mucoadhesive reservoirs in the gastrointestinal tract, influencing its local concentration and subsequent absorption.[4]

-

Metabolic Conversion : The conversion to indomethacin is the rate-limiting step for its systemic activity. This hydrolysis is crucial, and studies have confirmed that following both intravenous and oral administration of the ester, only the active indomethacin is detected in the plasma.[5]

The following workflow illustrates the metabolic activation of this compound.

Caption: Workflow for assessing cytotoxicity and apoptosis.

Quantitative Data Summary

| Compound | Target | IC50 (nM) | Primary Effect | Reference |

| Indomethacin | COX-1 & COX-2 | Varies by assay | Non-selective inhibition of prostaglandin synthesis | |

| Indomethacin Esters/Amides | COX-2 | Low-nanomolar | Selective inhibition of COX-2 | |

| Indomethacin | HCT116 Cells | ~318 µM | Inhibition of cell viability | |

| Indomethacin Methyl Ester | HL-60 Cells | 36.9 µg/ml | Induction of apoptosis |

Conclusion and Future Directions

The mechanism of action of this compound is best understood as a dual-faceted process. Primarily, it functions as a prodrug, delivering the potent non-selective COX inhibitor, indomethacin, to the systemic circulation, thereby exerting profound anti-inflammatory, analgesic, and antipyretic effects. This prodrug strategy holds the potential to mitigate the gastrointestinal toxicity of the parent compound.

Furthermore, a growing body of evidence highlights significant COX-independent activities, particularly in the context of oncology. These include the induction of apoptosis, modulation of critical cell signaling pathways like NF-κB, and inhibition of angiogenesis. The ester form itself may possess unique properties, such as enhanced COX-2 selectivity and direct cytotoxicity, that warrant further investigation.

Future research should focus on:

-

Precisely quantifying the COX-1/COX-2 selectivity of this compound before its hydrolysis.

-

Elucidating the specific molecular targets responsible for its COX-independent anticancer effects.

-

Optimizing drug delivery systems, such as nanocapsules, to control the release and conversion of the ester, thereby maximizing therapeutic efficacy and minimizing side effects.

[4][6][7]A thorough understanding of these multifaceted mechanisms is paramount for drug development professionals seeking to harness the full therapeutic potential of this compound and to design next-generation anti-inflammatory and anticancer agents.

References

-

Indomethacin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

-

What is the mechanism of Indomethacin? (2024). Patsnap Synapse. Available from: [Link]

-

Galangin and Kaempferol Alleviate the Indomethacin-Caused Cytotoxicity and Barrier Loss in Rat Intestinal Epithelial (IEC-6) Cells Via Mediating JNK/Src Activation. (2021). ACS Omega. Available from: [Link]

-

Indomethacin Disrupts the Formation of β-Amyloid Plaques via an α2-Macroglobulin-Activating lrp1-Dependent Mechanism. (2021). MDPI. Available from: [Link]

-

Repurposing Drugs as Expanding Cancer Treatment Palette: Indomethacin as a Cancer Treatment. (2022). Omega Precision Oncology. Available from: [Link]

-

Indomethacin ER: Package Insert / Prescribing Info / MOA. (2025). Drugs.com. Available from: [Link]

-

Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. (2000). Journal of Medicinal Chemistry. Available from: [Link]

-

Indomethacin suppresses growth of colon cancer via inhibition of angiogenesis in vivo. (2006). World Journal of Gastroenterology. Available from: [Link]

-

Studies on the mechanism by which indomethacin increases the anticancer effect of methotrexate. (1986). British Journal of Cancer. Available from: [Link]

-

Effect of indomethacin on cell cycle proteins in colon cancer cell lines. (2005). World Journal of Gastroenterology. Available from: [Link]

-

Selective cytotoxicity of indomethacin and this compound-loaded nanocapsules against glioma cell lines: an in vitro study. (2008). International Journal of Pharmaceutics. Available from: [Link]

-

This compound consumption from probe-loaded nanocapsules... (n.d.). ResearchGate. Available from: [Link]

-

Anti-inflammatory Effects of Indomethacin's Methyl Ester Derivative and Induction of Apoptosis in HL60 Cells. (2009). Biological & Pharmaceutical Bulletin. Available from: [Link]

-

Indomethacin. (n.d.). PubChem. National Center for Biotechnology Information. Available from: [Link]

-

Lipid-core nanocapsules restrained the this compound hydrolysis in the gastrointestinal lumen and wall acting as mucoadhesive reservoirs. (2011). European Journal of Pharmaceutical Sciences. Available from: [Link]

-

Alkaline hydrolysis of this compound. (n.d.). ResearchGate. Available from: [Link]

-

Indomethacin-induced oxidative stress enhances death receptor 5 signaling and sensitizes tumor cells to adoptive T-cell therapy. (2022). Journal for ImmunoTherapy of Cancer. Available from: [Link]

-

Anti-inflammatory Effects of Indomethacin's Methyl Ester Derivative and Induction of Apoptosis in HL-60 Cells. (2009). Biological & Pharmaceutical Bulletin. Available from: [Link]

-

Comparative effects of indomethacin on cell proliferation and cell cycle progression in tumor cells grown in vitro and in vivo. (2002). International Journal of Cancer. Available from: [Link]

-

Ibuprofen. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Pharmacokinetic evaluation of this compound-loaded nanoencapsules. (2008). Journal of Pharmacy and Pharmacology. Available from: [Link]

-

Indomethacin induces apoptosis and inhibits proliferation in chronic myeloid leukemia cells. (2005). Zhonghua Xue Ye Xue Za Zhi. Available from: [Link]

-

Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer's Disease. (2005). The American Journal of Pathology. Available from: [Link]

-

Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells. (2020). MDPI. Available from: [Link]

Sources

- 1. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lipid-core nanocapsules restrained the this compound hydrolysis in the gastrointestinal lumen and wall acting as mucoadhesive reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic evaluation of this compound-loaded nanoencapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective cytotoxicity of indomethacin and this compound-loaded nanocapsules against glioma cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of Indomethacin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Foreword

Indomethacin, a potent nonsteroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of inflammatory and pain conditions for decades. Its clinical utility, however, is often tempered by its poor aqueous solubility and gastrointestinal side effects. To overcome these limitations, researchers have explored various prodrug strategies, among which the esterification of the carboxylic acid moiety has shown considerable promise. This guide focuses on a key derivative, Indomethacin ethyl ester, providing a comprehensive elucidation of its core physical properties. As a Senior Application Scientist, my objective is to present this information not merely as a list of parameters, but as a cohesive narrative that explains the "why" behind the data, offering insights into its behavior and guiding its application in research and development.

Chemical Identity and Molecular Characteristics

This compound is the ethyl ester prodrug of Indomethacin. The esterification of the carboxylic acid group alters the molecule's polarity, which in turn significantly influences its physical and biological properties.

Table 1: Molecular and Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | PubChem |

| CAS Number | 16401-99-3 | PubChem[1] |

| Molecular Formula | C₂₁H₂₀ClNO₄ | PubChem[1] |

| Molecular Weight | 385.84 g/mol | LGC Standards[2] |

| Canonical SMILES | CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | PubChem[1] |

The addition of the ethyl group increases the molecular weight and modifies the electronic distribution within the molecule, impacting its intermolecular interactions and, consequently, its physical state and solubility.

Physical State and Thermal Properties

Understanding the thermal behavior of a compound is critical for its formulation and processing. For this compound, the key thermal parameter is its melting point, which dictates its solid-state characteristics.

Appearance and Physical Form

This compound is typically an off-white solid at room temperature. Its physical form is crucial for handling, formulation, and dissolution characteristics.

Melting Point

The melting point is a fundamental property that provides information about the purity and crystalline nature of a compound.

Table 2: Thermal Properties of this compound

| Property | Value | Method | Source |

| Melting Point | 95-96 °C | Not Specified | ChemicalBook[3] |

| Boiling Point | 475.3±45.0 °C (Predicted) | Prediction | ChemicalBook[3] |

The experimentally determined melting point of 95-96 °C is significantly lower than that of its parent compound, Indomethacin, which melts in the range of 158-162 °C[4][5]. This difference can be attributed to the disruption of the hydrogen bonding network present in Indomethacin's carboxylic acid dimers, a direct consequence of the esterification. The absence of this strong intermolecular interaction in the ethyl ester derivative leads to a less stable crystal lattice and, therefore, a lower melting point.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

The melting point of this compound can be precisely determined using Differential Scanning Calorimetry (DSC). This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

The causality behind this experimental choice lies in DSC's ability to provide a highly accurate and reproducible measurement of the melting transition, which is crucial for quality control and the characterization of the solid state.

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-Methoxy-2-Methyl-, ethyl ester | 16401-99-3 [chemicalbook.com]

- 4. Indometacin | 53-86-1 [chemicalbook.com]

- 5. 98.5-100.5% (meets EP testing specifications), powder or crystals, COX inhibitor | Sigma-Aldrich [sigmaaldrich.com]

The Stability Profile of Indomethacin Ethyl Ester: An In-depth Technical Guide

Introduction: The Rationale for Esterification of Indomethacin

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of inflammatory and pain-related conditions. Its therapeutic efficacy, however, is often shadowed by its poor aqueous solubility and notable gastrointestinal side effects. In the landscape of drug development, the synthesis of prodrugs represents a strategic approach to surmount these challenges. Indomethacin ethyl ester, the focus of this guide, is one such prodrug, designed with the intention of modifying the physicochemical properties of the parent molecule. The esterification of indomethacin's carboxylic acid group to its ethyl ester derivative is primarily aimed at enhancing its lipophilicity. This modification can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially mitigate the direct irritation to the gastric mucosa associated with the free carboxylic acid.

However, the introduction of an ester linkage brings forth a new set of challenges, predominantly centered around the molecule's stability. The inherent susceptibility of the ester bond to hydrolysis, in addition to the degradation pathways of the indomethacin core, necessitates a thorough understanding of its stability profile. This guide provides a comprehensive technical overview of the stability of this compound, delving into its degradation mechanisms under various stress conditions. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the formulation and analysis of this promising compound.

Chemical Stability of this compound: A Multifaceted Degradation Landscape

The stability of this compound is a composite of the stability of the indomethacin molecule itself and the lability of the ethyl ester bond. Forced degradation studies on indomethacin have revealed its instability under a range of conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[1][2][3] It is therefore crucial to consider these degradation pathways in the context of the ethyl ester derivative.

Hydrolytic Degradation: The Achilles' Heel of the Ester Prodrug

The most significant stability concern for this compound is its susceptibility to hydrolysis. This degradation can occur through both acid- and base-catalyzed mechanisms, as well as through neutral (water-catalyzed) hydrolysis.[4]

-

Base-Catalyzed Hydrolysis: In alkaline environments, the ester bond is readily cleaved, yielding indomethacin and ethanol. This reaction is typically rapid and follows apparent first-order kinetics.[5][6] Studies on indomethacin itself have shown significant degradation in alkaline solutions.[6][7] The hydrolysis of the ester is expected to be even more pronounced under these conditions. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the ester bond can also occur, although generally at a slower rate than in alkaline media. The reaction is reversible, and the equilibrium can be shifted by the presence of a large excess of water.[8]

-

pH-Rate Profile: The rate of hydrolysis of indomethacin esters is highly dependent on pH. A study on a glycolamide ester of indomethacin, which serves as a good model, demonstrated that the ester has maximal stability in a slightly acidic pH range, around 4.7.[5] At this pH, the shelf-life at 25°C was predicted to be only 43 days, highlighting the inherent instability of the ester prodrug in aqueous solutions.[5] In contrast, the parent indomethacin showed maximal stability at a similar pH of 4.9, with a much longer predicted shelf-life of 2.0 years.[5] This underscores the significant impact of the ester group on the overall stability of the molecule.

It is critical to recognize that the degradation of indomethacin esters is a dual process, involving not only the hydrolysis of the ester linkage but also the degradation of the indomethacin moiety itself, particularly the amide bond in the indole ring.[5]

Photodegradation: The Impact of Light Exposure

Indomethacin is known to be sensitive to light.[9] Exposure to UV radiation and even sunlight can lead to complex degradation pathways. The primary photochemical routes for indomethacin include decarboxylation, photoinduced hydrolysis of the amide bond, and oxidative cleavage of the indole ring.[5] This results in the formation of several photoproducts.[5] It is highly probable that this compound will exhibit similar photosensitivity, leading to a complex mixture of degradation products upon exposure to light.

Thermal Degradation: The Effect of Heat

Thermal stress can also induce the degradation of indomethacin.[2] Studies have shown that indomethacin is unstable at elevated temperatures, with degradation observed at temperatures as low as 70°C.[10] For this compound, thermal stress can accelerate both the hydrolysis of the ester and the degradation of the indomethacin core.

Oxidative Degradation: Susceptibility to Reactive Oxygen Species

Oxidative conditions can lead to the degradation of indomethacin.[1][2] The indole nucleus is susceptible to oxidation, which can result in the formation of various degradation products. The presence of oxidizing agents will likely contribute to the degradation of this compound as well.

Degradation Pathways and Products

The degradation of this compound results in the formation of several products, arising from the cleavage of the ester bond and the breakdown of the indomethacin molecule.

Primary Degradation Products:

-

Indomethacin: The initial and primary product of hydrolysis.

-

Ethanol: The alcohol moiety released upon ester hydrolysis.

Secondary Degradation Products from the Indomethacin Moiety:

-

4-chlorobenzoic acid: A common degradation product resulting from the hydrolysis of the amide bond in the indole ring.[2]

-

5-methoxy-2-methylindole-3-acetic acid: Another product of amide bond cleavage.

-

Decarboxylation products: Formed under photolytic conditions.[5]

-

Oxidative degradation products: Resulting from the cleavage of the indole ring.[5]

The following diagram illustrates the primary degradation pathways of this compound.

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to characterize the degradation profile of this compound. This involves subjecting the compound to a variety of stress conditions as mandated by regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing) Protocol

Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 N NaOH at room temperature for 1 hour.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

-

Photostability: Expose the stock solution to UV light (254 nm) and fluorescent light as per ICH Q1B guidelines.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

The following flowchart outlines the experimental workflow for forced degradation studies.

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is paramount for accurately quantifying the decrease in the concentration of this compound and the formation of its degradation products.

Typical HPLC Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (with 0.1% formic acid), gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm or 320 nm) |

| Column Temperature | 30°C |

Strategies to Enhance the Stability of this compound

Given its inherent instability, formulation strategies are crucial to protect this compound from degradation and ensure its therapeutic efficacy.

-

pH Control: Maintaining the formulation in a slightly acidic pH range (around 4.7) can minimize hydrolytic degradation.[5] The use of appropriate buffer systems is essential.

-

Exclusion of Water: For liquid formulations, non-aqueous vehicles can be employed to prevent hydrolysis. For solid dosage forms, protection from moisture during manufacturing and storage is critical.

-

Protection from Light: The use of light-resistant primary packaging is mandatory to prevent photodegradation.

-

Inclusion of Antioxidants: The addition of antioxidants to the formulation can mitigate oxidative degradation.

-

Encapsulation Technologies: Encapsulating this compound in nanoformulations, such as nanocapsules or liposomes, can provide a protective barrier against the surrounding environment, thereby enhancing its stability.

Conclusion

This compound, as a prodrug of indomethacin, presents a promising approach to improve the parent drug's therapeutic profile. However, its chemical stability, particularly its susceptibility to hydrolysis, poses a significant challenge for formulation development. A thorough understanding of its degradation pathways under various stress conditions is imperative for the development of a stable and effective drug product. This technical guide has provided a comprehensive overview of the stability profile of this compound, highlighting the critical factors that influence its degradation. By implementing appropriate formulation strategies and utilizing robust analytical methods, researchers and drug development professionals can successfully navigate the stability challenges associated with this molecule and unlock its full therapeutic potential.

References

- Dilla, A. R., & Supriyadi, S. (2024). Evaluation of Indomethacin Stability. East Asian Journal of Multidisciplinary Research, 3(9), 4309-4324.

- Bundgaard, H., & Nielsen, N. M. (1989). Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution. Acta pharmaceutica Nordica, 1(6), 327–336.

- Inagi, T., & Tanimoto, T. (1981). Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation. Journal of pharmaceutical sciences, 70(7), 825–826.

- El-Nakeeb, M. A., Abdel-kader, S. A., & Abdel-Salam, M. (1981). Kinetics of indomethacin degradation I: Presence of alkali. International journal of pharmaceutics, 9(2-3), 211–217.

- Dilla, A. R., & Supriyadi, S. (2024). Evaluation of Indomethacin Stability.

- Pawelczyk, E., & Knitter, B. (1977). Kinetics of drug decomposition. Part 51.

- Kahns, A. H., Jensen, P. B., Mørk, N., & Bundgaard, H. (1989). Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution. Acta Pharmaceutica Nordica, 1(6), 327-336.

- Clark, J. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.

- Patel, K., & Dedania, R. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Indomethacin in Pharmaceutical Capsule Formulation. Journal of Pharmaceutical Research, 15(3), 114-119.

- Dilla, A. R., & Supriyadi, S. (2024). Evaluation of Indomethacin Stability. Formosa Publisher.

- DellaGreca, M., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 678-683.

- Ghassemi, S., & Babazadeh, M. (2013). Indomethacin macromolecular prodrugs: Synthesis, characterization and in vitro evaluation. Der Pharma Chemica, 5(4), 149-156.

- Dilla, A. R., & Supriyadi, S. (2024). Evaluation of Indomethacin Stability. East Asian Journal of Multidisciplinary Research, 3(9), 4309-4324.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid-core nanocapsules restrained the this compound hydrolysis in the gastrointestinal lumen and wall acting as mucoadhesive reservoirs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Kinetics of hydrolysis of indomethacin and indomethacin ester prodrugs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics of indomethacin degradation I: Presence of alkali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics and mechanism of the basic hydrolysis of indomethacin and related compounds: a reevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics of drug decomposition Part 51: Kinetics of indometacine photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.formosapublisher.org [journal.formosapublisher.org]

A Technical Guide to the Biological Activity of Indomethacin Ethyl Ester: A Prodrug Perspective

This guide provides an in-depth technical exploration of indomethacin ethyl ester, focusing on its function as a prodrug and the resulting biological activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes pharmacokinetic principles, mechanisms of action, and practical experimental protocols to offer a comprehensive understanding of this compound.

Introduction: The Rationale for Esterification

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) belonging to the indole-acetic acid derivative class.[1] For decades, it has been a cornerstone in managing moderate to severe inflammatory conditions, pain, and fever.[2] Its therapeutic efficacy stems from its powerful, non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.[3][4] However, the clinical utility of indomethacin is often hampered by its significant gastrointestinal (GI) toxicity, a common adverse effect linked to the inhibition of COX-1, an enzyme vital for maintaining the protective mucosal lining of the stomach.[2]

To circumvent this limitation, researchers have explored the synthesis of prodrugs. A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through metabolic processes. This compound is one such prodrug, synthesized with the primary goal of masking the free carboxylic acid group of indomethacin. This chemical modification is intended to reduce direct contact irritation with the gastric mucosa, thereby lowering the incidence of ulcerogenic events.[5] This guide will elucidate that the biological activity of this compound is not intrinsic but is realized upon its conversion back to indomethacin.

Pharmacokinetics: The Journey from Prodrug to Active Moiety

The defining characteristic of this compound is its role as a prodrug, which is confirmed by its pharmacokinetic profile. Following administration, the ester must be hydrolyzed to release the active indomethacin.

In Vivo Hydrolysis

Studies in rat models have demonstrated that after oral administration of indomethacin ester prodrugs, they are absorbed and subsequently hydrolyzed.[5] The primary site of this bioactivation is not the gastrointestinal tract or the liver, but rather the circulatory system.[5] Plasma, skin, and whole blood show a relatively rapid capacity to hydrolyze the ester bond, likely via endogenous esterase enzymes.[5]

A key pharmacokinetic study in rats revealed that after both intravenous and oral administration of this compound (formulated in nanocapsules), only the parent drug, indomethacin, was detectable in the plasma.[6] This confirms that the ester is rapidly and efficiently converted in vivo, acting as a delivery vehicle for indomethacin.[6]

Bioavailability and Plasma Concentrations

While the prodrug strategy can mitigate local GI toxicity, it may also influence the overall bioavailability of the active drug. Research has shown that plasma levels of indomethacin following oral administration of its butyl and octyl ester derivatives were comparatively lower than those achieved after administering indomethacin itself, resulting in smaller bioavailability.[5] This suggests that the efficiency of hydrolysis and subsequent absorption kinetics are critical factors determining the therapeutic window of the prodrug.

Table 1: Comparative Bioavailability of Indomethacin Ester Prodrugs in Rats

| Compound Administered | Relative Bioavailability of Indomethacin | Reference |

| Indomethacin Butyl Ester (IM-BE) | 15.0% | [5] |

| Indomethacin Octyl Ester (IM-OE) | 2.1% | [5] |

Note: Data is for illustrative purposes based on butyl and octyl esters as detailed information for the ethyl ester's relative bioavailability was not quantitatively specified in the search results.

Mechanism of Action: The Indomethacin Legacy

The biological effects of this compound are directly attributable to the mechanism of its active metabolite, indomethacin. The core mechanism is the non-selective inhibition of both COX-1 and COX-2.[7]

Inhibition of the Cyclooxygenase (COX) Pathway

COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

-

COX-1 is constitutively expressed in most tissues and plays a housekeeping role, including GI mucosal protection and platelet aggregation.

-

COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.

By inhibiting both isoforms, indomethacin potently reduces inflammation but also introduces the risk of GI and cardiovascular side effects.[4]

Preclinical Evaluation of Biological Activity

Evaluating the biological activity of this compound involves demonstrating its conversion to indomethacin and the subsequent anti-inflammatory, analgesic, or anticancer effects.

Anti-inflammatory and Analgesic Activity

These are the classical activities associated with NSAIDs. Standard preclinical models are used to quantify these effects.

This is a widely used in vivo model to assess acute inflammation and the efficacy of anti-inflammatory agents.[8]

Objective: To evaluate the anti-inflammatory effect of orally administered this compound by measuring the reduction in paw edema induced by carrageenan.

Materials:

-

Wistar rats (150-200g)[9]

-

This compound (test compound)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

1% (w/v) Carrageenan solution in saline

-

Plebysmometer or digital calipers

Methodology:

-

Animal Acclimatization: Acclimate animals for at least 7 days under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[9]

-

Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Groups (different doses of this compound).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the respective compounds (vehicle, indomethacin, or this compound) orally (p.o.) via gavage.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Causality and Self-Validation: This protocol is self-validating through the inclusion of both a vehicle (negative) control and an indomethacin (positive) control. A significant reduction in edema in the indomethacin group validates the model's sensitivity. The efficacy of this compound can then be reliably compared, providing evidence for its in vivo conversion and subsequent anti-inflammatory action.

Anticancer Activity

Recent research has focused on repurposing NSAIDs, including indomethacin, as anticancer agents.[10][11] They may act by reducing tumor-induced immune suppression or by directly inhibiting cancer cell proliferation and migration.[10][12] Studies have specifically shown that nanoformulations of indomethacin and its ethyl ester exhibit selective cytotoxicity against glioma cell lines.[13]

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a standard method to screen for the cytotoxic potential of compounds against cancer cell lines.

Objective: To determine the cytotoxic effect of this compound on a human glioma cell line (e.g., U-138 MG) in vitro.

Materials:

-

U-138 MG human glioma cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Indomethacin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well microplates

-

Microplate reader (570 nm)

Methodology:

-

Cell Seeding: Seed U-138 MG cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound and indomethacin in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Causality and Self-Validation: The use of untreated and vehicle controls establishes the baseline for 100% cell viability. Comparing the dose-response curve of this compound to that of indomethacin can reveal their relative potencies. A study using this approach found that nanoformulations of both compounds induced necrotic cell death in glioma cells, with a synergistic effect when combined, while showing no toxicity to normal neural tissue cultures.[13] This highlights the potential for selective anticancer activity.

Conclusion and Future Directions

The available evidence strongly supports the classification of this compound as a prodrug. Its biological activities—anti-inflammatory, analgesic, and emerging anticancer effects—are not intrinsic but are a direct consequence of its in vivo hydrolysis to the parent indomethacin molecule. The primary advantage of this esterification strategy is the potential to reduce the gastrointestinal side effects that commonly limit the clinical use of indomethacin.[5]

Future research should focus on optimizing drug delivery systems, such as the nanocapsules that have already shown promise.[6][13] Such formulations could not only improve the bioavailability of indomethacin from its ester prodrug but also enable targeted delivery to specific sites, such as tumors, potentially enhancing therapeutic efficacy while minimizing systemic toxicity.[11] The journey of this compound from a simple chemical modification to a component of advanced drug delivery systems underscores the continuous innovation in pharmaceutical sciences.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Indomethacin?

-

Vasanth, V., & Siccardi, M. A. (2024, May 28). Indomethacin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Cattani, V. B., Pohlmann, A. R., & Dalla Costa, T. (2008). Pharmacokinetic evaluation of this compound-loaded nanoencapsules. International Journal of Pharmaceutics, 363(1-2), 214–216. Retrieved from [Link]

-

Mizushima, Y., Muramatsu, M., Tanimoto, T., & Masumoto, S. (1986). Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats. Journal of Pharmacobio-Dynamics, 9(10), 808–815. Retrieved from [Link]

-

Cruz, L., Soares, L. U., Dalla Costa, T., Mezzalira, G., & Guterres, S. S. (2006). Alkaline hydrolysis of this compound. ResearchGate. Retrieved from [Link]

-

Alván, G., Orme, M., Bertilsson, L., Ekstrand, R., & Palmér, L. (1975). Pharmacokinetics of indomethacin. Clinical Pharmacology and Therapeutics, 18(3), 364–373. Retrieved from [Link]

-

Omega Precision Oncology. (2022, September 27). Repurposing Drugs as Expanding Cancer Treatment Palette: Indomethacin as a Cancer Treatment. Retrieved from [Link]

-

Pharmacology Lectures. (2024, December 13). Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. Retrieved from [Link]

-

Lee, E. J., Lee, S. J., Kim, S., Kim, J., & Kim, J. (2016). Indomethacin Inhibits Cancer Cell Migration via Attenuation of Cellular Calcium Mobilization. Molecules and Cells, 39(1), 63–68. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Indomethacin. PubChem Compound Database. Retrieved from [Link]

-

Bernardi, A., Frozza, R. L., Hoppe, J. B., Salbego, C., & Pohlmann, A. R. (2008). Selective cytotoxicity of indomethacin and this compound-loaded nanocapsules against glioma cell lines: an in vitro study. Journal of Nanoneuroscience, 1(1), 1-10. Retrieved from [Link]

-

Drugs.com. (2025, December 10). Indomethacin ER: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

-

Abusnina, A., Al-Samydai, A., Kaddour, M., Kerzabi, R., & Chintamaneni, P. K. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 15(1), 268. Retrieved from [Link]

-

Wikipedia. (n.d.). Ibuprofen. Retrieved from [Link]

-

Bang, J. S., Oh, D. H., Choi, H. M., Sur, B. J., Lim, S. J., Kim, J. Y., Yang, H. I., Yoo, M. C., Hahm, D. H., & Kim, K. S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Pharmacopuncture, 22(3), 125–133. Retrieved from [Link]

-

Lopes, D., Varelis, P., & Martins, M. (2014). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of Pharmaceutical Sciences, 103(3), 857-867. Retrieved from [Link]

-

Rahman, H., & Gupta, V. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences Review and Research, 40(2), 121-125. Retrieved from [Link]

-

Domènech, J., Garcia-Rafanell, J., & Forn, J. (2001). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. European Journal of Pharmaceutics and Biopharmaceutics, 51(3), 225-230. Retrieved from [Link]

-

Kaur, H., & Kumar, V. (2024). Repurposing of Indomethacin and Naproxen as anticancer agents: progress from 2017 to present. RSC Advances, 14, 14595-14616. Retrieved from [Link]

-

Ezeja, M. I., & Oti, E. C. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmacology and Toxicology, 14(1), 1-9. Retrieved from [Link]

-

Kalgutkar, A. S., & Marnett, L. J. (2011). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals, 4(7), 987-1002. Retrieved from [Link]

-

Thiruchenthooran, V., Espina, M., Świtalska, M., Bonilla-Vidal, L., Wietrzyk, J., Garcia, M. L., Souto, E. B., Sánchez-López, E., & Gliszczyńska, A. (2024). Combination of Indomethacin with Nanostructured Lipid Carriers for Effective Anticancer Therapy. International Journal of Nanomedicine, 19, 6289–6305. Retrieved from [Link]

-

da Silva, A. C. S., de Oliveira, R. G., & de Araújo, C. S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Boletim de Ciências Farmacêuticas, 4(1), 1-10. Retrieved from [Link]

Sources

- 1. Indomethacin | C19H16ClNO4 | CID 3715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Indomethacin? [synapse.patsnap.com]

- 4. drugs.com [drugs.com]

- 5. Pharmacokinetics of indomethacin ester prodrugs: gastrointestinal and hepatic toxicity and the hydrolytic capacity of various tissues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic evaluation of this compound-loaded nanoencapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ibuprofen - Wikipedia [en.wikipedia.org]

- 8. ijpras.com [ijpras.com]

- 9. scielo.br [scielo.br]

- 10. Repurposing Drugs as Expanding Cancer Treatment Palette: Indomethacin as a Cancer Treatment | Integrative Holistic Cancer Therapy, Houston, Texas [i2b.us]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. Selective cytotoxicity of indomethacin and this compound-loaded nanocapsules against glioma cell lines: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Characterization of Indomethacin Ethyl Ester

[1]

Executive Summary

Indomethacin Ethyl Ester (CAS: 16401-99-3), often designated as Indomethacin Impurity I in European Pharmacopoeia standards, represents a critical derivative of the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1] While primarily utilized as a reference standard for impurity profiling in pharmaceutical manufacturing, it serves a dual role in drug development as a lipophilic prodrug designed to reduce gastric mucosal irritation associated with the free carboxylic acid of the parent compound.

This guide provides a rigorous spectroscopic profile (NMR, IR, MS) of the compound, supported by synthesis protocols and quality control methodologies. It is designed for analytical chemists and formulation scientists requiring definitive structural validation.

Section 1: Chemical Profile & Significance

The ethyl esterification of indomethacin masks the carboxylic acid moiety, significantly altering the physicochemical profile. This modification increases logP (lipophilicity), enhancing membrane permeability while neutralizing the acidic proton responsible for local gastric toxicity.

| Feature | Data |

| IUPAC Name | Ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |

| Molecular Formula | C |

| Molecular Weight | 385.84 g/mol |

| Role | Prodrug (NSAID), Analytical Standard (EP Impurity I) |

| Key Structural Change | Replacement of -COOH with -COOCH |

Section 2: Synthesis & Purification Protocol

While acid-catalyzed Fischer esterification is common, the Steglich Esterification (DCC/DMAP) is preferred in high-precision research settings to minimize thermal degradation of the indole core and prevent amide hydrolysis.

Protocol: Steglich Esterification

Reagents: Indomethacin (1.0 eq), Ethanol (anhydrous, 2.0 eq), DCC (1.1 eq), DMAP (0.1 eq), Dichloromethane (DCM).

-

Dissolution: Dissolve Indomethacin (1 g, 2.79 mmol) in anhydrous DCM (15 mL) under nitrogen atmosphere.

-

Activation: Add DMAP (34 mg, 0.28 mmol) and anhydrous Ethanol (0.32 mL, 5.58 mmol). Stir at 0°C for 10 minutes.

-

Coupling: Dropwise add a solution of DCC (633 mg, 3.07 mmol) in DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Urea byproduct will precipitate.

-

Workup: Filter off the dicyclohexylurea (DCU). Wash the filtrate with 0.5N HCl (to remove DMAP), saturated NaHCO

, and brine. -

Purification: Dry organic layer over MgSO

, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc 8:2).

Workflow Visualization

Figure 1: Step-by-step Steglich esterification workflow for high-purity synthesis.

Section 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The definitive proof of esterification is the appearance of the ethyl group signals and the disappearance of the broad carboxylic acid singlet (

Solvent: CDCl

H NMR Assignment Table

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.26 | Triplet ( | 3H | Ester -CH | Terminal methyl of the ethyl group. |

| 2.39 | Singlet | 3H | Indole C2-CH | Methyl group attached to the indole ring. |

| 3.67 | Singlet | 2H | Indole-CH | Methylene bridge connecting indole to carbonyl. |

| 3.84 | Singlet | 3H | -OCH | Methoxy group on the indole ring (Position 5). |

| 4.16 | Quartet ( | 2H | Ester -OCH | Diagnostic Peak: Downfield shift due to oxygen. |

| 6.67 | dd ( | 1H | Indole C6-H | Aromatic proton (ortho to methoxy). |

| 6.86 | Doublet ( | 1H | Indole C7-H | Aromatic proton. |

| 6.96 | Doublet ( | 1H | Indole C4-H | Aromatic proton (meta to methoxy). |

| 7.47 | Doublet ( | 2H | Benzoyl C3'/C5'-H | p-chlorobenzoyl ring protons. |

| 7.66 | Doublet ( | 2H | Benzoyl C2'/C6'-H | p-chlorobenzoyl ring protons (deshielded by C=O). |

C NMR Key Shifts

-

Carbonyls: The amide carbonyl appears at ~168.3 ppm , while the new ester carbonyl appears slightly downfield at ~170.9 ppm .

-

Aliphatic: The ethyl group adds signals at 14.2 ppm (CH

) and 61.1 ppm (OCH

Infrared Spectroscopy (FT-IR)

IR is a rapid validation tool. The key indicator is the "Carbonyl Twin" region.

| Frequency (cm | Vibration Mode | Description |

| 1735 - 1745 | Diagnostic: Distinct from the acid C=O (~1715). | |

| 1675 - 1685 | Stretch of the benzoyl amide linkage. | |

| 1220 - 1230 | Strong ether/ester C-O stretching vibrations. | |

| 2900 - 3000 | Aliphatic C-H stretches (Ethyl/Methyl). | |

| Absence | Lack of broad band at 2500-3300 cm |

Mass Spectrometry (MS)

Indomethacin derivatives exhibit a characteristic fragmentation pattern dominated by the stability of the indole core and the cleavage of the p-chlorobenzoyl group.

Technique: ESI-MS (Positive Mode) or EI (70 eV)

-

Molecular Ion: [M+H]

= 386.1 (Calculated MW: 385.84) -

Base Peak:

139/141 (Chlorobenzoyl cation). The 3:1 intensity ratio confirms the presence of one Chlorine atom.

Fragmentation Pathway Diagram

Figure 2: Primary fragmentation pathway showing the characteristic cleavage of the amide bond.

Section 4: Quality Control & Impurity Profiling

When using this compound as a reference standard (EP Impurity I), purity is paramount.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].

-

Detection: UV @ 254 nm.

-

Retention Time: The ethyl ester is significantly more hydrophobic than Indomethacin. Expect the ester to elute later than the parent drug (Relative Retention Time ~1.5 - 1.8).

-

-

Self-Validation Check:

-

If the NMR spectrum shows a broad singlet >10 ppm, the esterification is incomplete.

-

If the Mass Spec shows

358, the parent acid is present.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9801362, this compound. Retrieved from [Link]

-

European Pharmacopoeia (Ph.[1] Eur.). Indometacin Monograph: Impurity I.[1] European Directorate for the Quality of Medicines (EDQM). Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Indomethacin Methyl/Ethyl Ester Spectra. National Institute of Standards and Technology. Retrieved from [Link]

An In-Depth Technical Guide to the In Vitro Evaluation of Indomethacin Ethyl Ester Cytotoxicity

Preamble: The Scientific Rationale for Cytotoxicity Profiling of Indomethacin Ethyl Ester

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in managing inflammation and pain. Its clinical utility, however, is often curtailed by significant gastrointestinal toxicity. The synthesis of its ethyl ester derivative represents a classic prodrug strategy, designed to mask the free carboxyl group responsible for direct mucosal irritation, with the goal of improving its safety profile.

Before such a compound can advance in the drug development pipeline, a rigorous preclinical safety assessment is paramount. The foundational step in this process is a comprehensive in vitro evaluation of its cytotoxicity. This guide provides a multi-faceted framework for researchers and drug development professionals to dissect the cytotoxic potential of this compound. We will move beyond simple viability metrics to explore the mechanistic underpinnings of cellular demise, distinguishing between programmed cell death (apoptosis) and uncontrolled lysis (necrosis), and investigating the role of oxidative stress—a known contributor to NSAID-induced damage.[1][2] This self-validating system of assays provides a robust and logical pathway for a thorough cytotoxicological assessment.

Part 1: Foundational Cytotoxicity Assessment: Establishing the Dose-Response Relationship

The initial objective is to determine if, and at what concentrations, this compound affects fundamental cellular processes. We employ two complementary assays that measure different aspects of cell health: metabolic activity and membrane integrity.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[3][4]

Causality Behind the Choice: This assay is selected as the primary screening tool due to its robustness, high-throughput capability, and sensitivity. It hinges on the principle that mitochondrial dehydrogenase enzymes in living cells can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5] The quantity of formazan is directly proportional to the number of metabolically active cells, providing a clear indicator of how the compound affects cellular health.[6]

-

Cell Seeding: Plate cells (e.g., Human Umbilical Vein Endothelial Cells (HUVEC) or intestinal epithelial IEC-6 cells) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[7][8]

-

Compound Treatment: Prepare serial dilutions of this compound in a suitable vehicle (e.g., DMSO, ensuring the final concentration does not exceed 0.5% v/v). Replace the culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for a defined period, typically 24 and 48 hours, to assess both acute and prolonged effects.[7]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

Membrane Integrity Assessment via Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]

Causality Behind the Choice: This assay is a direct measure of plasma membrane damage, a hallmark of necrosis or late-stage apoptosis.[10] It is an essential counterpoint to the MTT assay; while MTT indicates a loss of metabolic function, LDH release confirms cell lysis.[8][11] The assay is based on a coupled enzymatic reaction where LDH converts lactate to pyruvate, which in turn leads to the reduction of a tetrazolium salt into a measurable colored formazan product.[11] The intensity of the color is directly proportional to the amount of LDH released and, therefore, to the number of lysed cells.

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a separate 96-well plate. It is crucial to set up three control groups: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, achieved by lysing cells with a detergent like Triton™ X-100), and (3) Background Control (medium only).

-

Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

-

Enzymatic Reaction: Add the supernatant to a fresh 96-well plate containing the LDH assay reaction mixture as per the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.

-

Stop Reaction: Add the stop solution provided in the kit to terminate the reaction.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation and Initial Interpretation

The quantitative data from these foundational assays should be summarized to determine the half-maximal inhibitory concentration (IC50) and the concentration at which significant membrane damage occurs.

| Compound | Assay | Time Point | IC50 (µM) | Max Cytotoxicity (%) |

| This compound | MTT | 24h | Calculated Value | N/A |

| This compound | MTT | 48h | Calculated Value | N/A |

| This compound | LDH | 24h | N/A | Calculated Value |

| This compound | LDH | 48h | N/A | Calculated Value |

| Indomethacin (Parent) | MTT/LDH | 24h/48h | Comparative Values | Comparative Values |

Table 1: Summary of foundational cytotoxicity data. IC50 is calculated from the dose-response curve of the MTT assay. Max Cytotoxicity is the highest percentage of LDH release observed.

A low IC50 value from the MTT assay indicates significant impact on cell viability. If this is accompanied by high LDH release, it suggests a necrotic or lytic cell death mechanism. If LDH release is low despite a drop in viability, it points towards an apoptotic mechanism, which requires further investigation.

Caption: Simplified apoptotic signaling cascade via caspase-3.

Data Presentation and Mechanistic Interpretation

| Treatment | Concentration | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |